2-Chlorophenyl but-1-en-1-ylcarbamate
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Overview
Description
2-Chlorophenyl but-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group attached to a butenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl but-1-en-1-ylcarbamate typically involves the reaction of 2-chlorophenyl isocyanate with but-1-en-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
2-Chlorophenyl isocyanate+But-1-en-1-ol→2-Chlorophenyl but-1-en-1-ylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl but-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chlorophenyl but-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate cellular processes through its carbamate moiety.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl isocyanate
- But-1-en-1-ol
- 2-Chlorophenyl carbamate
Uniqueness
2-Chlorophenyl but-1-en-1-ylcarbamate is unique due to its specific structure, which combines the properties of both chlorophenyl and butenylcarbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88309-72-2 |
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Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(2-chlorophenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C11H12ClNO2/c1-2-3-8-13-11(14)15-10-7-5-4-6-9(10)12/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
CGOCNHFSDIBUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CNC(=O)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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